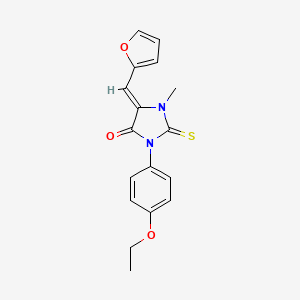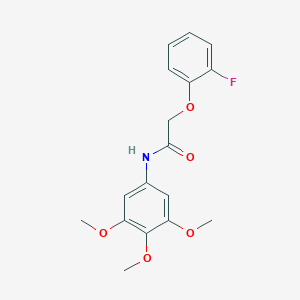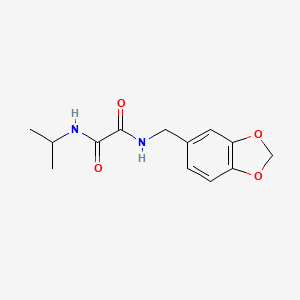
3-(4-ethoxyphenyl)-5-(2-furylmethylene)-1-methyl-2-thioxo-4-imidazolidinone
Descripción general
Descripción
3-(4-ethoxyphenyl)-5-(2-furylmethylene)-1-methyl-2-thioxo-4-imidazolidinone, also known as EFTI, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EFTI is a thioxoimidazolidinone derivative that has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of 3-(4-ethoxyphenyl)-5-(2-furylmethylene)-1-methyl-2-thioxo-4-imidazolidinone is not fully understood, but it has been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. 3-(4-ethoxyphenyl)-5-(2-furylmethylene)-1-methyl-2-thioxo-4-imidazolidinone has also been shown to regulate the immune system by stimulating the production of regulatory T cells. Additionally, 3-(4-ethoxyphenyl)-5-(2-furylmethylene)-1-methyl-2-thioxo-4-imidazolidinone has been found to have antioxidant properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
3-(4-ethoxyphenyl)-5-(2-furylmethylene)-1-methyl-2-thioxo-4-imidazolidinone has been found to have significant effects on various biochemical and physiological processes. It has been shown to inhibit the growth of cancer cells and induce apoptosis. 3-(4-ethoxyphenyl)-5-(2-furylmethylene)-1-methyl-2-thioxo-4-imidazolidinone has also been found to reduce inflammation and oxidative stress, which may contribute to its therapeutic effects in autoimmune diseases. Additionally, 3-(4-ethoxyphenyl)-5-(2-furylmethylene)-1-methyl-2-thioxo-4-imidazolidinone has been found to have antiviral activity, which may be useful in the treatment of viral infections.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(4-ethoxyphenyl)-5-(2-furylmethylene)-1-methyl-2-thioxo-4-imidazolidinone has several advantages for lab experiments. It is relatively easy to synthesize and has been extensively studied for its potential applications in various fields. However, 3-(4-ethoxyphenyl)-5-(2-furylmethylene)-1-methyl-2-thioxo-4-imidazolidinone also has some limitations. It is not very water-soluble, which may limit its use in certain applications. Additionally, the mechanism of action of 3-(4-ethoxyphenyl)-5-(2-furylmethylene)-1-methyl-2-thioxo-4-imidazolidinone is not fully understood, which may make it difficult to optimize its therapeutic effects.
Direcciones Futuras
There are several future directions for research on 3-(4-ethoxyphenyl)-5-(2-furylmethylene)-1-methyl-2-thioxo-4-imidazolidinone. One area of research could focus on optimizing the synthesis method to improve the yield and purity of the compound. Another area of research could focus on elucidating the mechanism of action of 3-(4-ethoxyphenyl)-5-(2-furylmethylene)-1-methyl-2-thioxo-4-imidazolidinone to better understand its therapeutic effects. Additionally, further research could be conducted to explore the potential applications of 3-(4-ethoxyphenyl)-5-(2-furylmethylene)-1-methyl-2-thioxo-4-imidazolidinone in other fields, such as neurodegenerative diseases and cardiovascular diseases.
Aplicaciones Científicas De Investigación
3-(4-ethoxyphenyl)-5-(2-furylmethylene)-1-methyl-2-thioxo-4-imidazolidinone has been extensively studied for its potential applications in various fields. It has been found to have significant antitumor activity and has been used in cancer research. 3-(4-ethoxyphenyl)-5-(2-furylmethylene)-1-methyl-2-thioxo-4-imidazolidinone has also been used in the treatment of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis. It has been shown to inhibit the production of pro-inflammatory cytokines and regulate the immune system. 3-(4-ethoxyphenyl)-5-(2-furylmethylene)-1-methyl-2-thioxo-4-imidazolidinone has also been studied for its potential applications in the treatment of viral infections such as HIV and influenza.
Propiedades
IUPAC Name |
(5Z)-3-(4-ethoxyphenyl)-5-(furan-2-ylmethylidene)-1-methyl-2-sulfanylideneimidazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S/c1-3-21-13-8-6-12(7-9-13)19-16(20)15(18(2)17(19)23)11-14-5-4-10-22-14/h4-11H,3H2,1-2H3/b15-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVQRVYCUSRAFGV-PTNGSMBKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CO3)N(C2=S)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=CO3)/N(C2=S)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Ethoxyphenyl)-5-(2-furylmethylene)-1-methyl-2-thioxo-4-imidazolidinone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 4-[4-(allyloxy)benzylidene]-1-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B4850225.png)
![2-{4-[(dimethylamino)sulfonyl]phenoxy}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B4850229.png)

![1-({1-[(3-chlorophenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)-3,5-bis(difluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4850238.png)
![3-(4-ethoxyphenyl)-2-[(3,4,5-trimethoxybenzoyl)amino]acrylic acid](/img/structure/B4850251.png)
![N-[4-(difluoromethoxy)phenyl]-2-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B4850256.png)
![N-[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-N'-(2-phenylethyl)thiourea](/img/structure/B4850264.png)
![2-{[4-allyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B4850271.png)

![5-({5-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-2-furyl}methylene)-3-ethyl-2-thioxo-4-imidazolidinone](/img/structure/B4850284.png)
![5-bromo-N-[(5-bromo-2-thienyl)sulfonyl]-N-(2,3,5,6-tetrafluorophenyl)-2-thiophenesulfonamide](/img/structure/B4850291.png)

![N-allyl-N'-[3-chloro-4-(difluoromethoxy)phenyl]thiourea](/img/structure/B4850322.png)
![{[2-(dibenzylamino)-2-oxoethyl]thio}acetic acid](/img/structure/B4850327.png)